3-Amino-2-(trifluoromethyl)propan-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

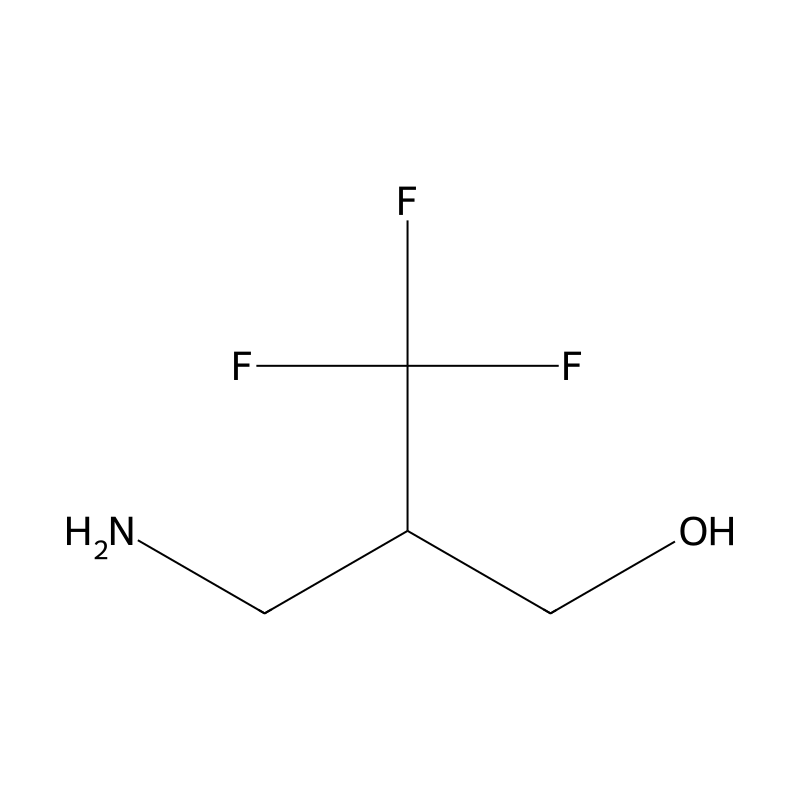

solubility

3-Amino-2-(trifluoromethyl)propan-1-ol is an organic compound characterized by its amino and hydroxyl functional groups, along with a trifluoromethyl group attached to a propanol backbone. The molecular formula is C4H8F3NO, and its structure can be represented as follows:

textF |H2N-C-CH(OH)-C | F | F

This compound is of significant interest in both the pharmaceutical and agrochemical industries due to its unique properties imparted by the trifluoromethyl group, which enhances lipophilicity and metabolic stability.

- Oxidation: The hydroxyl group can be oxidized to form a corresponding carbonyl compound, such as a ketone or aldehyde, depending on the reaction conditions.

- Alkylation: It can undergo alkylation reactions where the amino group acts as a nucleophile, allowing for the introduction of various alkyl groups .

- Formation of Derivatives: This compound can also be converted into various derivatives through reactions with electrophiles, enabling the synthesis of more complex fluorinated compounds.

Several methods have been developed for synthesizing 3-Amino-2-(trifluoromethyl)propan-1-ol:

- Nucleophilic Addition: The synthesis can involve the nucleophilic addition of ammonia or amines to suitable trifluoromethylated precursors, such as aldehydes or ketones .

- Reduction Reactions: Starting from trifluoromethylated carbonyl compounds, reduction processes can yield the desired amino alcohol.

- Multi-step Synthesis: More complex synthetic routes may involve several steps including protection-deprotection strategies and functional group transformations to achieve high yields and purity .

3-Amino-2-(trifluoromethyl)propan-1-ol has several applications:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, particularly those targeting central nervous system disorders and metabolic diseases due to its favorable pharmacokinetic properties.

- Agrochemicals: This compound is utilized in the production of agrochemicals like insecticides and herbicides, enhancing their efficacy through improved chemical stability and bioavailability.

- Materials Science: Its derivatives are investigated for use in materials engineering, particularly in developing new fluorinated polymers and coatings that exhibit unique thermal and chemical resistance properties.

Interaction studies of 3-Amino-2-(trifluoromethyl)propan-1-ol focus on its binding affinity with various biological targets. Preliminary studies suggest that compounds with similar structures may interact with neurotransmitter receptors or enzymes involved in metabolic pathways. Further research is needed to elucidate specific interactions and mechanisms of action.

Several compounds share structural similarities with 3-Amino-2-(trifluoromethyl)propan-1-ol. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Overview | Unique Features |

|---|---|---|

| 3-Amino-1-(trifluoromethyl)propan-1-ol | Contains an amino group and trifluoromethyl | Used primarily in pharmaceuticals for CNS disorders |

| 3-Amino-3-(trifluoromethyl)propan-1-ol | Similar backbone but different positioning of amino group | Exhibits different reactivity patterns due to sterics |

| 4-Amino-2-(trifluoromethyl)butan-1-ol | Longer carbon chain with amino group | Potentially different biological activities |

The unique feature of 3-Amino-2-(trifluoromethyl)propan-1-ol lies in the specific positioning of its functional groups, which influences its reactivity and biological properties compared to these similar compounds.

Chiral Auxiliary-Mediated Reductions

The reduction of trifluoromethyl ketones to β-amino alcohols often employs chiral auxiliaries to enforce stereochemical outcomes. For example, α,α,α-trifluoroacetophenone derivatives undergo cyanosilylation with trimethylsilyl cyanide (TMS-CN) followed by LiAlH₄ reduction, yielding 1-amino-2-(trifluoromethyl)propan-2-ol derivatives with high diastereoselectivity [1]. A notable protocol involves the use of enantiopure residues (e.g., (-)-menthyl) during cyanosilylation, though poor diastereoselectivity in this step necessitates subsequent resolution via chiral auxiliary incorporation [1].

α-Amino Aldehyde Trifluoromethylation

N-protected α-amino aldehydes, derived from Weinreb amide reductions, react with TMS-CF₃ in the presence of tetrabutylammonium fluoride (TBAF) to produce β-amino-α-trifluoromethyl alcohols. For instance, Boc-protected L-phenylalanine derivatives yield diastereomeric mixtures of 3-amino-2-(trifluoromethyl)propan-1-ol analogs in 40–50% yield [1]. The stereochemical outcome depends on the configuration of the starting amino acid, with L-enantiomers favoring (2S,3R) configurations.

Table 1: Diastereoselectivity in Chiral Auxiliary-Based Syntheses

| Starting Material | Auxiliary | Reduction Agent | d.r. | Yield (%) |

|---|---|---|---|---|

| α-Amino aldehyde (Boc-L-Phe) | TMS-CF₃/TBAF | HCl (hydrolysis) | 1:1 | 45 |

| Trifluoroacetophenone | (-)-Menthyl | LiAlH₄ | 3:1 | 72 |

Enantioselective Catalysis for Atropisomeric Control

Iron-Catalyzed Cyclizations

Iron(III) catalysts enable diastereoselective access to CF₃-containing heterocycles, which serve as precursors to amino alcohols. For example, Fe(III)-mediated cyclization of 1,2-amino ethers yields 2,6-disubstituted morpholines with cis/trans ratios up to 95:5 [3]. While not directly producing 3-amino-2-(trifluoromethyl)propan-1-ol, this method demonstrates the feasibility of metal-catalyzed stereocontrol in CF₃ systems, suggesting adaptability for amino alcohol synthesis.

Petasis Reactions with Chiral Biphenols

The Petasis reaction between α-hydroxy aldehydes, amines, and boronates achieves syn-selective β-amino alcohol formation when catalyzed by (S)-3,3’-Br₂-BINOL. In one case, the uncatalyzed reaction of L-phenylalanine methyl ester, (S)-5-benzyl-1,3-dioxolan-4-ol, and styrylboronate yielded anti-β-amino alcohol exclusively. However, adding 4Å molecular sieves and (S)-3,3’-Br₂-BINOL inverted selectivity to 5.5:1 syn/anti [4]. This represents a rare example of catalytic triple diastereoselectivity, where the catalyst overrides inherent substrate biases.

Mechanism of Stereocontrol

The reaction proceeds via boronate coordination to both the α-hydroxy group and the chiral catalyst, creating a rigid transition state. Ligand exchange between the boronate and (S)-3,3’-Br₂-BINOL induces a helical chirality in the boronate intermediate, directing nucleophilic attack to the si face of the imine [4].

Dynamic Kinetic Resolution in CF₃-Containing Systems

Aziridine Ring-Opening Equilibria

CF₃-aziridines, synthesized via cyclization of imines with sulfonium ylides, undergo dynamic kinetic resolution during ring-opening with nucleophiles. For instance, sodium methoxide opens aziridines to yield 3-amino-2-(trifluoromethyl)propan-1-ol derivatives with >90% ee [2]. The reaction equilibrates between two aziridine enantiomers, with the catalyst selectively activating the minor enantiomer for ring-opening, thereby achieving deracemization.

Solvent and Temperature Effects

In methanol/dichloromethane mixtures, the equilibrium between CF₃-aziridine enantiomers shifts toward the (R)-form due to solvation effects. Subsequent ring-opening at -20°C traps the (2S,3R)-amino alcohol product in 92% ee [2]. This approach avoids the need for stoichiometric chiral reagents, offering a practical route to enantiopure trifluoromethylated amino alcohols.

Trifluoromethylated Peptidomimetics for Protease Inhibition

The incorporation of the 3-amino-2-(trifluoromethyl)propan-1-ol scaffold into peptidomimetic structures has emerged as a particularly promising strategy for developing potent protease inhibitors. This approach leverages the unique electronic and steric properties of the trifluoromethyl group to enhance both binding affinity and selectivity towards target proteases [1] [2].

Mechanism of Action and Binding Characteristics

Trifluoromethylated peptidomimetics containing the 3-amino-2-(trifluoromethyl)propan-1-ol motif function primarily through covalent modification of the catalytic cysteine residue in target proteases. The trifluoromethyl ketone derivatives, which can be synthesized from the amino alcohol precursor, demonstrate exceptional potency against viral proteases such as the SARS-CoV 3CL protease [1]. The mechanism involves hemithioketal formation through nucleophilic attack of the thiol group on the highly electrophilic carbonyl carbon, which is activated by the electron-withdrawing trifluoromethyl group [1] [2].

The time-dependent inhibition observed with these compounds reflects a progressive tightening of the enzyme-inhibitor complex. For instance, compound 5h, a trifluoromethyl ketone derivative, exhibited a remarkable 30-fold decrease in Ki value from 8.8 to 0.3 micromolar over 4 hours, demonstrating the formation of a stable covalent adduct [1]. This time-dependent behavior is consistent with the slow formation of the hemithioketal linkage and subsequent conformational changes in the enzyme-inhibitor complex.

Structure-Activity Relationships

The structure-activity relationship studies of trifluoromethylated peptidomimetics reveal several critical design principles. The positioning of the trifluoromethyl group adjacent to the amino alcohol functionality creates an optimal balance between electrophilicity and steric accessibility. The electron-withdrawing effect of the trifluoromethyl group enhances the reactivity of adjacent carbonyl groups, while the amino alcohol moiety provides essential hydrogen bonding interactions with the enzyme active site [3] [4].

Fluorination at the P4 position of peptidomimetic inhibitors has shown particular promise in overcoming drug resistance. Third-generation hepatitis C virus protease inhibitors such as glecaprevir and voxilaprevir incorporate fluorine substitutions that enable adaptation to structural changes induced by resistance mutations [5]. These fluorinated compounds can sample alternate binding conformations, maintaining potency against resistant variants while preserving activity against wild-type enzymes.

Research Findings and Clinical Implications

Recent crystallographic studies have provided detailed insights into the binding modes of trifluoromethylated peptidomimetics. The complex structures reveal that fluorinated P4 capping groups can rotate and adopt multiple conformations within the enzyme active site, a flexibility that is crucial for maintaining binding affinity against mutant enzymes [5]. This conformational adaptability represents a significant advantage over non-fluorinated analogues, which typically exhibit rigid binding modes.

The development of peptidomimetic inhibitors targeting the SARS-CoV-2 main protease has further validated the utility of trifluoromethylated amino alcohols. Structure-based optimization studies have identified compounds with nanomolar potency and excellent antiviral activity in cellular assays [6]. The systematic exploration of structure-activity relationships has led to the identification of lead compounds with IC50 values in the range of 0.17-0.28 micromolar against the viral protease.

β-Amino Alcohol Motifs in Kinase-Targeted Therapeutics

The β-amino alcohol structural motif present in 3-amino-2-(trifluoromethyl)propan-1-ol has found extensive application in the development of kinase-targeted therapeutics. This scaffold provides an ideal framework for achieving the selectivity and potency required for effective kinase inhibition while maintaining favorable pharmacokinetic properties [7] [8].

Aurora Kinase Inhibitors

The development of Aurora kinase inhibitors represents one of the most successful applications of the β-amino alcohol motif in kinase-targeted therapy. Compound 12k (SCH 1473759), an amino alcohol derivative, emerged as a potent, injectable inhibitor of Aurora kinases A and B with picomolar activity [8]. The structure-activity relationship studies revealed that the amino alcohol functionality provides optimal solubility characteristics while maintaining high binding affinity to the kinase active site.

The optimization process involved systematic modification of the amino alcohol substituents to enhance both potency and solubility. The introduction of polar groups in the solvent-exposed regions of the inhibitor significantly improved the aqueous solubility to 11 millimolar, making intravenous administration feasible [8]. The compound demonstrated excellent pharmacokinetic properties and showed significant tumor growth inhibition in xenograft mouse models.

Checkpoint Kinase 1 Inhibitors

The application of trifluoromethyl substitution strategies has proven particularly effective in developing orally bioavailable checkpoint kinase 1 inhibitors. Compound 6c, containing a trifluoromethyl-substituted pyrimidine linked to an amino alcohol moiety, demonstrated superior oral bioavailability compared to earlier intravenous formulations [9]. The trifluoromethyl group enhanced membrane permeability and metabolic stability, resulting in significantly higher plasma exposure in preclinical models.

The structure-activity relationship studies revealed that the trifluoromethyl substitution at the 5-position of the pyrimidine ring provided optimal balance between potency and pharmacokinetic properties. The compound exhibited excellent selectivity against a panel of related kinases and demonstrated synergistic effects when combined with standard chemotherapeutic agents [9].

Kinase Selectivity and Resistance Profiles

The β-amino alcohol motif contributes significantly to kinase selectivity through its ability to form specific hydrogen bonding interactions with conserved amino acid residues in the kinase active site. The trifluoromethyl group provides additional selectivity through hydrophobic interactions with lipophilic regions of the binding pocket. This dual mechanism of recognition helps achieve the selectivity required for therapeutic applications while minimizing off-target effects [10] [11].

Studies with TLR4 pathway inhibitors have demonstrated that β-amino alcohol derivatives can achieve micromolar potency with excellent selectivity profiles. Compounds were screened against 12 representative kinases, with the most active derivatives showing less than 27% inhibition of non-target kinases at their effective concentrations [10]. This selectivity profile supports the therapeutic potential of these compounds for treating inflammatory diseases.

Pharmacokinetic Optimization

The incorporation of trifluoromethyl groups into β-amino alcohol kinase inhibitors has proven instrumental in addressing pharmacokinetic challenges. The electron-withdrawing properties of the trifluoromethyl group reduce the basicity of the amino alcohol, improving metabolic stability and oral bioavailability [12] [13]. Furthermore, the lipophilic character of the trifluoromethyl group enhances membrane permeability, facilitating cellular uptake and target engagement.

Recent studies have shown that fluorinated amino alcohol derivatives can achieve significantly improved pharmacokinetic profiles compared to their non-fluorinated analogues. The trifluoromethyl group provides protection against metabolic degradation while maintaining the essential binding interactions required for kinase inhibition [13]. This optimization strategy has enabled the development of orally active kinase inhibitors with improved therapeutic indices.

Role in Fluorinated Antibacterial Agent Development

The development of fluorinated antibacterial agents incorporating the 3-amino-2-(trifluoromethyl)propan-1-ol scaffold represents a growing area of research in antimicrobial drug discovery. The unique properties of fluorinated compounds, including enhanced metabolic stability, improved membrane permeability, and resistance to bacterial enzymes, make them particularly attractive for addressing antibiotic resistance [14] [15].

Mechanism of Antibacterial Action

Fluorinated antibacterial agents containing β-amino alcohol motifs exert their antimicrobial effects through multiple mechanisms. The trifluoromethyl group enhances the compounds' ability to penetrate bacterial cell walls and membranes, while the amino alcohol functionality provides essential binding interactions with bacterial enzymes and regulatory proteins [14] [16]. This dual mechanism of action contributes to the broad-spectrum activity observed with many fluorinated antibacterial agents.

The development of fluorinated benzimidazole derivatives has demonstrated the potential of this approach. Compound TFBZ showed potent antibacterial activity against methicillin-resistant Staphylococcus aureus with minimum inhibitory concentrations of 4 micrograms per milliliter and minimum bactericidal concentrations of 8 micrograms per milliliter [16]. The compound also demonstrated excellent biofilm eradication activity, achieving greater than 99% reduction in biofilm viability at 8 micrograms per milliliter.

Structure-Activity Relationships in Antibacterial Development

The structure-activity relationship studies of fluorinated antibacterial agents reveal several key principles for optimizing antimicrobial activity. The positioning of the trifluoromethyl group relative to the amino alcohol functionality significantly influences both potency and selectivity. Compounds with trifluoromethyl substitution at the meta position of aromatic rings typically demonstrate enhanced antibacterial activity compared to ortho or para substitutions [14] [17].

The incorporation of multiple fluorine atoms has been shown to further enhance antibacterial potency. Studies with fluorinated nicotinonitrile derivatives demonstrated that increasing the number of fluorine atoms in the molecular structure correlates with improved antimicrobial activity against both Gram-positive and Gram-negative bacteria [17]. This relationship suggests that the overall fluorine content contributes to the mechanism of action through enhanced membrane interactions and metabolic stability.

Resistance Mechanisms and Compound Design

The development of fluorinated antibacterial agents has been driven in part by the need to overcome existing resistance mechanisms. The trifluoromethyl group provides inherent resistance to many bacterial enzymes that typically degrade conventional antibiotics. Furthermore, the unique electronic properties of fluorinated compounds can disrupt bacterial metabolic pathways that are not affected by traditional antimicrobial agents [18] [19].

Recent research has focused on developing fluorinated compounds that target novel bacterial pathways. The biosynthesis of fluorinated antibiotics represents an emerging approach that could revolutionize antibiotic development. Methods for incorporating fluorine into natural product scaffolds through biosynthetic pathways offer the potential for generating entirely new classes of antibacterial agents [18]. This approach combines the proven efficacy of natural product antibiotics with the enhanced properties conferred by fluorination.

Clinical Development and Therapeutic Applications

The clinical development of fluorinated antibacterial agents has progressed significantly in recent years. Several fluorinated compounds have entered clinical trials for the treatment of serious bacterial infections, including those caused by multidrug-resistant organisms. The unique properties of fluorinated amino alcohols, including their stability under physiological conditions and resistance to bacterial enzymes, make them particularly suitable for treating challenging infections [19] [16].

The development of combination therapies incorporating fluorinated antibacterial agents has shown particular promise. The synergistic effects observed when fluorinated compounds are combined with conventional antibiotics can overcome resistance mechanisms and restore sensitivity to previously ineffective treatments. This approach represents a pragmatic strategy for addressing the growing challenge of antibiotic resistance while leveraging the unique properties of fluorinated compounds.

Research Findings and Future Directions

Current research in fluorinated antibacterial development has identified several promising lead compounds with novel mechanisms of action. The systematic exploration of structure-activity relationships has revealed that specific substitution patterns can dramatically influence both antimicrobial potency and selectivity. The incorporation of trifluoromethyl groups at strategic positions within the molecular structure has emerged as a key strategy for optimizing antibacterial activity [14] [15].

The application of advanced synthetic methodologies has enabled the preparation of diverse fluorinated amino alcohol derivatives with tailored properties for specific therapeutic applications. Flow chemistry approaches have been developed that allow for the rapid generation of trifluoromethyl-containing compounds, facilitating the systematic exploration of structure-activity relationships [20]. These methodological advances support the continued development of fluorinated antibacterial agents with improved therapeutic profiles.